3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-pyridin-2-yloxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-20(15-4-3-5-18(12-15)28-19-6-1-2-9-22-19)23-13-16-14-26(25-24-16)17-7-10-21-11-8-17/h1-12,14H,13H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMMJRAHNFFGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyridin-2-yloxy group: This can be achieved by reacting pyridine-2-ol with an appropriate halogenated benzene derivative under basic conditions.
Synthesis of the 1-(pyridin-4-yl)-1H-1,2,3-triazole: This involves a click chemistry reaction between an azide and an alkyne in the presence of a copper catalyst.
Coupling of the two intermediates: The final step involves coupling the pyridin-2-yloxy intermediate with the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and triazole rings, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Anticancer Activity
Several triazole-containing benzamide derivatives exhibit notable cytotoxicity against cancer cell lines. For example:
Key Observations :
- The presence of a triazole ring linked to aromatic systems (e.g., pyridine, benzyl, or cyanophenyl) enhances cytotoxicity, likely due to improved DNA intercalation or topoisomerase inhibition .
- Substitutions on the triazole nitrogen (e.g., pyridin-4-yl in the target compound vs. methyl or fluorobenzyl in analogs) modulate solubility and binding affinity. The pyridin-4-yl group in the target compound may favor π-π stacking with biomolecular targets compared to bulkier substituents .
Triazole-Benzamide Hybrids in Antiviral Therapeutics
Tradipitant, {2-[1-{[3,5-bis(trifluoromethyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}(2-chlorophenyl)methanone, shares structural similarities with the target compound, particularly the pyridin-4-yl-triazole motif. Tradipitant is an antiviral agent targeting HIV, where the triazole-pyridine system likely disrupts viral replication enzymes . In contrast, the target compound lacks the trifluoromethyl and chlorophenyl groups, which may reduce its antiviral potency but improve metabolic stability.
Critical Analysis of Structural and Functional Differences
- Bioactivity: While the target compound’s pyridin-4-yl-triazole group aligns with cytotoxic and antiviral motifs, its lack of electron-withdrawing groups (e.g., cyano, fluoro) may limit its activity compared to analogs like N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazole-1-yl)benzamide .
- Crystallography : Structural refinement tools like SHELXL (used in crystallographic studies of similar compounds) could resolve conformational details of the target molecule, aiding in structure-activity relationship (SAR) analysis .
Biological Activity
The compound 3-(pyridin-2-yloxy)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyridine moiety linked to a triazole, which is known for its diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Weight: 367.42 g/mol
- Molecular Structure:
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole-containing compounds, including derivatives similar to the compound . The following table summarizes key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Yu et al. (2019) | HCT116 | 0.43 | Induces apoptosis and inhibits proliferation |
| Wei et al. (2020) | HT-29 | 1.5 (normoxic), 0.01 (hypoxic) | Increases ROS levels, leading to apoptosis |
| Zhang et al. (2021) | MDA-MB-231 | 4.44 | Inhibits migration and induces cell cycle arrest |
These studies indicate that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines, primarily through mechanisms involving apoptosis and the modulation of reactive oxygen species (ROS) levels.
The biological activity of triazole derivatives often involves the following mechanisms:
- Inhibition of Key Enzymes : Many triazoles inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways by increasing ROS levels and disrupting mitochondrial function.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest in specific phases, preventing cancer cells from dividing.
Case Study 1: Cytotoxicity in HCT116 Cells
A study by Wei et al. demonstrated that a triazole hybrid exhibited an IC50 value of 0.43 µM against HCT116 colorectal cancer cells, significantly more potent than traditional chemotherapeutics. The compound's mechanism involved the inhibition of NF-kB signaling pathways, leading to reduced cell viability and increased apoptosis rates .
Case Study 2: Selectivity Towards Cancer Cells
Research indicated that certain derivatives showed selective cytotoxicity towards cancer cells without affecting normal cells significantly. For instance, a derivative was found to have an IC50 value of 4.93 µM against normal fibroblast cells, highlighting its potential for targeted cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
